molecular formula C15H10F4N4O B6270936 2-fluoro-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline CAS No. 2583738-83-2

2-fluoro-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline

Cat. No. B6270936
CAS RN: 2583738-83-2
M. Wt: 338.3
InChI Key:
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Description

2-Fluoro-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline, often referred to as 2F-4-TFPT, is a compound derived from the 1,2,4-triazole family of compounds. It is an aromatic compound and has a wide range of applications in scientific research.

Scientific Research Applications

2F-4-TFPT has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of biologically relevant molecules, as a fluorescent dye for imaging and tracking of cells, as a fluorescent marker for the detection of proteins, and as a fluorescent probe for the detection of small molecules. It has also been used as a fluorescent label for the detection of DNA and RNA molecules.

Mechanism of Action

2F-4-TFPT is a fluorescent probe that works by binding to target molecules and emitting a fluorescent signal. The binding of 2F-4-TFPT to a target molecule is mediated by hydrogen bonds, electrostatic interactions, and hydrophobic interactions. The fluorescent signal is generated by the excitation of the molecule by light, and the emission of the fluorescent signal is dependent on the environment of the molecule.
Biochemical and Physiological Effects
2F-4-TFPT has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as well as to induce apoptosis in certain types of cancer cells. It has also been shown to have anti-inflammatory and anti-oxidant effects. Additionally, it has been shown to have neuroprotective effects, and to have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The use of 2F-4-TFPT in lab experiments has a number of advantages. It is relatively simple to synthesize, and the yield is typically high. Additionally, it is highly fluorescent and can be used to detect a wide range of molecules. However, there are some limitations to its use in lab experiments. For example, it can be difficult to obtain a consistent signal due to the environment-dependent nature of the fluorescent signal. Additionally, it can be difficult to control the concentration of the molecule in a sample.

Future Directions

The potential applications of 2F-4-TFPT are numerous, and there are many possible future directions for its use in scientific research. These include the development of novel fluorescent probes for the detection of a wide range of molecules, the development of novel fluorescent labels for imaging and tracking of cells, the development of new fluorescent probes for the detection of small molecules, and the development of new fluorescent probes for the detection of DNA and RNA molecules. Additionally, further research into the biochemical and physiological effects of 2F-4-TFPT could lead to new applications in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis method for 2F-4-TFPT is relatively simple and involves the reaction of 4-trifluoromethoxybenzaldehyde and 2-fluoro-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate and an acid such as acetic acid. The reaction is carried out at room temperature and the yield is typically high, with yields of up to 95% being reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline involves the reaction of 4-(trifluoromethoxy)aniline with 1-(4-bromo-phenyl)-1H-1,2,4-triazole in the presence of a palladium catalyst to form 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline. This intermediate is then reacted with potassium fluoride and 2-fluoro-4-nitroaniline in the presence of a base to yield the final product.", "Starting Materials": [ "4-(trifluoromethoxy)aniline", "1-(4-bromo-phenyl)-1H-1,2,4-triazole", "palladium catalyst", "potassium fluoride", "2-fluoro-4-nitroaniline", "base" ], "Reaction": [ "Step 1: 4-(trifluoromethoxy)aniline is reacted with 1-(4-bromo-phenyl)-1H-1,2,4-triazole in the presence of a palladium catalyst to form 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline.", "Step 2: 4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline is reacted with potassium fluoride and 2-fluoro-4-nitroaniline in the presence of a base to yield the final product, 2-fluoro-4-{1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}aniline." ] }

CAS RN

2583738-83-2

Molecular Formula

C15H10F4N4O

Molecular Weight

338.3

Purity

97

Origin of Product

United States

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